REACTION_CXSMILES
|
C1(C(C2C3C(=CC=CN=3)[NH:10][C:9]2=[O:17])=O)SC=CC=1.[C:18]1([C:23]([CH:25]2[C:33]3[C:28](=[CH:29][CH:30]=[N:31][CH:32]=3)[NH:27][C:26]2=[O:34])=[O:24])[S:22][CH:21]=[CH:20][CH:19]=1.C(=O)=NS(Cl)(=O)=O.ClS(NC=O)(=O)=O>CS(C)=O.CO.CCOCC.C(#N)C>[C:18]1([C:23]([CH:25]2[C:33]3[C:28](=[CH:29][CH:30]=[N:31][CH:32]=3)[N:27]([C:9]([NH2:10])=[O:17])[C:26]2=[O:34])=[O:24])[S:22][CH:21]=[CH:20][CH:19]=1
|
Name
|
3-(2-thenoyl)-4-azaoxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CS1)C(=O)C1C(NC2=CC=CN=C12)=O
|
Name
|
3-(2-thenoyl)-5-azaoxindole
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CS1)C(=O)C1C(NC2=CC=NC=C12)=O
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
C(=NS(=O)(=O)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)NC=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction time
|
Type
|
CUSTOM
|
Details
|
2.25 hours
|
Duration
|
2.25 h
|
Type
|
CUSTOM
|
Details
|
to give a two phase mixture
|
Type
|
CUSTOM
|
Details
|
gave a homogenous solution
|
Type
|
WAIT
|
Details
|
On standing for a brief period
|
Type
|
CUSTOM
|
Details
|
a green precipitate formed which
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the product crystallized from the solution
|
Type
|
FILTRATION
|
Details
|
This was collected by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CS1)C(=O)C1C(N(C2=CC=NC=C12)C(=O)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |